molecular formula C22H24N2O5 B11311612 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B11311612
M. Wt: 396.4 g/mol
InChI Key: UVVJQTSPMMNUAT-UHFFFAOYSA-N
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Description

1-[3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a synthetic furochromen derivative characterized by a fused furano-coumarin core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked to a piperidine-4-carboxamide group via a propanoyl chain. The compound’s piperidine moiety may enhance solubility and binding interactions, while the carboxamide group contributes to metabolic stability compared to carboxylic acid analogs .

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

1-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-12-11-28-18-10-19-17(9-16(12)18)13(2)15(22(27)29-19)3-4-20(25)24-7-5-14(6-8-24)21(23)26/h9-11,14H,3-8H2,1-2H3,(H2,23,26)

InChI Key

UVVJQTSPMMNUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromenyl Core: This step involves the cyclization of a suitable precursor, such as a 3,5-dimethylphenol derivative, under acidic or basic conditions to form the furochromenyl structure.

    Introduction of the Piperidine Carboxamide Group: The furochromenyl intermediate is then reacted with a piperidine derivative, such as piperidine-4-carboxylic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Biological Activity Source/Status
1-[3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide 3,5-dimethyl; propanoylpiperidine-4-carboxamide C₂₂H₂₂N₂O₅ 394.43 Not explicitly reported Synthetic derivative
ZINC02123811 (1-(3-(2,5,9-Trimethyl-3-phenyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide) 2,5,9-trimethyl; phenyl; propanoylpiperidine-4-carboxamide C₂₈H₂₈N₂O₅ 472.54 SARS-CoV-2 Mpro inhibitor (ΔG = -9.8 kcal/mol; IC₅₀ pending) Natural compound with antiviral activity
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid 3,5-dimethyl; propanoic acid C₁₇H₁₄O₆ 314.29 Discontinued (stability/synthesis concerns) Commercial catalog
2-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid 3,5-dimethyl; acetic acid C₁₆H₁₂O₅ 284.27 Purity 95%; EN 300-302 compliance Analytical report

Key Findings and Implications

Substituent Impact on Bioactivity: The phenyl group and additional methyl substituents (2,5,9-trimethyl) in ZINC02123811 enhance its binding to SARS-CoV-2 Mpro via hydrophobic and π-π interactions, achieving a docking score (ΔG) of -9.8 kcal/mol . In contrast, the target compound lacks these groups, which may reduce affinity for similar targets. The carboxamide group in the target compound likely improves metabolic stability compared to the discontinued propanoic acid analog, which may suffer from rapid clearance or poor bioavailability .

Molecular Weight and Drug-Likeness: ZINC02123811’s higher molecular weight (472.54 vs.

Synthetic Accessibility: The discontinued status of propanoic acid analogs (e.g., 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid) highlights challenges in large-scale synthesis or purification, which the carboxamide derivative may circumvent .

Biological Activity

1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula: C28H29NO6
Molecular Weight: 475.5 g/mol
IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
InChI Key: XLZSWDQHCTWEKF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Receptor Binding: It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research has indicated that 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested: Human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC), and colorectal adenocarcinoma (HT29).
  • Findings: The compound demonstrated higher toxicity towards malignant cells compared to non-malignant cells, indicating a selective action against cancerous tissues .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through various assays:

  • Acetylcholinesterase Inhibition: It displayed strong inhibitory activity, suggesting possible applications in neurodegenerative diseases.

Antibacterial Activity

In addition to its anticancer properties, the compound was also tested for antibacterial efficacy:

  • Targeted Bacteria: The compound showed moderate activity against Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial activity .

Case Studies and Research Findings

Study Cell Line IC50 (µM) Effect
Study 1Ca9-2212.5High cytotoxicity
Study 2HSC15.0Induced apoptosis
Study 3HT2910.0Inhibited proliferation

Detailed Research Findings

  • Cytotoxicity Assays: In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines while sparing normal fibroblast cells .
  • Mechanistic Insights: Western blot analysis revealed that treatment with the compound led to an increase in cleaved PARP levels, indicating activation of apoptotic pathways .
  • Structure-Activity Relationship (SAR): Variations in the furochromenyl moiety were systematically analyzed to determine their impact on biological activity, leading to the identification of more potent derivatives .

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